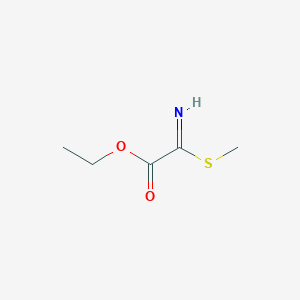

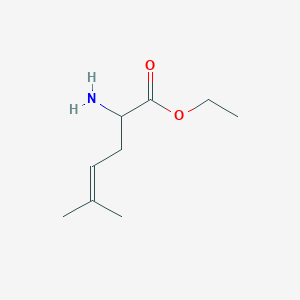

Ethyl 2-imino-2-(methylthio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

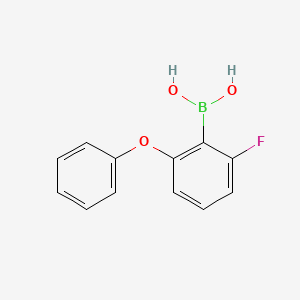

Ethyl 2-imino-2-(methylthio)acetate is a chemical compound that is part of a broader class of thioester compounds. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods, molecular structures, and potential applications in various chemical reactions are extensively covered. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related ethyl 2-imino acetate compounds involves multicomponent reactions that are efficient and can be performed at room temperature. For instance, the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates is achieved using a one-pot reaction with homogeneous catalysts such as Ni(NO3)2.6H2O or nano-Copper Y Zeolite (NCZ) . These methods offer advantages like high yields, short reaction times, and easy workup. Another related compound, ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) acetate, is synthesized through a series of reactions including nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques help in elucidating the structure and confirming the identity of the synthesized compounds. The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The synthesized ethyl 2-imino acetate derivatives are used in various chemical reactions. For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate is used in racemization-free esterification, thioesterification, amidation, and peptide bond formation . These reactions are essential in the synthesis of oligopeptides and other organic compounds. The ability to suppress racemization is particularly important in the synthesis of enantiomerically pure compounds, which are often required in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the thioester group can affect the compound's stability, reactivity, and solubility. The papers discuss the optimization of reaction conditions to improve yields and reduce reaction times, which are indicative of the compounds' reactivity . The environmental friendliness and reusability of catalysts like NCZ also highlight the importance of green chemistry principles in the synthesis of these compounds .

Wissenschaftliche Forschungsanwendungen

Catalysis in Polymerization : Ni complexes supported by SNO Schiff-base derivatives, including derivatives of ethyl 2-imino-2-(methylthio)acetate, have been synthesized for the copolymerization of epoxides and anhydrides. These complexes have shown high efficiency in producing polyesters with controlled polymerization and narrow dispersion (Tsai et al., 2022).

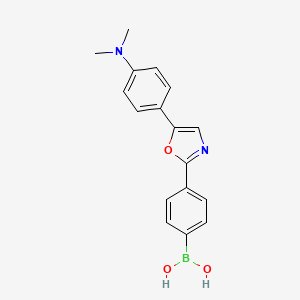

Synthesis of Novel Compounds : The compound has been used in the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates. These compounds were synthesized using a one-pot multicomponent reaction, demonstrating high yields and simplicity in the synthesis process (Mobinikhaledi et al., 2009).

Peptide and Amidation Synthesis : The compound has been involved in the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which is used for esterification, thioesterification, amidation, and peptide bond formation. It offers advantages like racemization suppression and recyclability (Chandra et al., 2018).

Learning and Memory Research : Ethyl 2-imino-2-(methylthio)acetate derivatives have been studied for their effects on learning and memory in mice, indicating potential for neurological research (Jiang Jing-ai, 2006).

Copolymerization of Carbon Dioxide : Copper complexes bearing NNO-tridentate Schiff-base derivatives, including those from ethyl 2-imino-2-(methylthio)acetate, have been used as efficient catalysts for copolymerization of carbon dioxide and cyclohexene oxide. These complexes have been successful in producing polycarbonates with controllable molecular weights (Tsai et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-imino-2-methylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHZSXVRBRULNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440259 |

Source

|

| Record name | ethyl 2-imino-2-(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-imino-2-(methylthio)acetate | |

CAS RN |

79437-69-7 |

Source

|

| Record name | ethyl 2-imino-2-(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

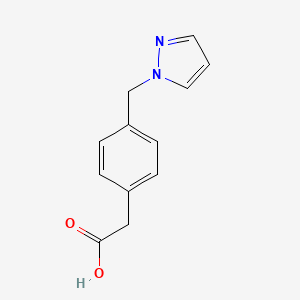

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)